6-Bromo-7-methyl-1H-indazole-3-carboxylic acid
Overview
Description
6-Bromo-7-methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 7th position, and a carboxylic acid group at the 3rd position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-7-methyl-1H-indazole-3-carboxylic acid are human cancer cells, specifically liver, breast, and leukemia cells . The compound has been shown to inhibit the viability of these cells . It also targets proangiogenic cytokines associated with tumor development .
Mode of Action
The compound interacts with its targets by hindering their viability . It has been found to have higher inhibitory activity on the viability of liver cancer cells compared to standard methotrexate . Furthermore, it has been shown to inhibit proangiogenic cytokines such as TNFα, VEGF, EGF, IGF1, TGFb, and leptin .
Biochemical Pathways
The affected pathways are those involved in cell viability and angiogenesis . By inhibiting the viability of cancer cells and proangiogenic cytokines, the compound disrupts the growth and development of tumors .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cancer cell viability and the disruption of angiogenesis . This leads to a reduction in tumor growth and development .
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been found to exhibit antiproliferative activity, inhibiting cell growth of many neoplastic cell lines .
Cellular Effects
Similar compounds, such as 3-amino-1H-indazole-1-carboxamides, have been found to inhibit cell growth of many neoplastic cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-methyl-1H-indazole-3-carboxylic acid typically involves the following steps:
Bromination: The starting material, 7-methylindazole, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 6th position.
Carboxylation: The brominated intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 3rd position. This can be achieved through various methods, including the use of carbon dioxide in the presence of a base or through the use of carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, potentially leading to the formation of 7-methyl-1H-indazole-3-carboxylic acid.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products:
Oxidation: Formation of 6-bromo-7-methyl-1H-indazole-3-carboxaldehyde or this compound.
Reduction: Formation of 7-methyl-1H-indazole-3-carboxylic acid.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives with potential pharmaceutical applications.
Biology: The compound has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Indazole derivatives, including 6-Bromo-7-methyl-1H-indazole-3-carboxylic acid, are explored for their potential use as therapeutic agents in the treatment of various diseases.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Comparison with Similar Compounds
- 7-Bromo-1-methyl-1H-indazole-3-carboxylic acid
- 6-Bromo-1H-indazole-3-carboxylic acid
- 7-Methyl-1H-indazole-3-carboxylic acid
Comparison: 6-Bromo-7-methyl-1H-indazole-3-carboxylic acid is unique due to the specific substitution pattern on the indazole ring. The presence of both a bromine atom and a methyl group at specific positions can influence the compound’s reactivity, biological activity, and potential applications. Compared to similar compounds, it may exhibit distinct pharmacological properties and synthetic utility.
Properties
IUPAC Name |
6-bromo-7-methyl-2H-indazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-4-6(10)3-2-5-7(4)11-12-8(5)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULINCJQNTOFFNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C(NN=C12)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001248289 | |
Record name | 6-Bromo-7-methyl-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001248289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-71-5 | |
Record name | 6-Bromo-7-methyl-1H-indazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-7-methyl-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001248289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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